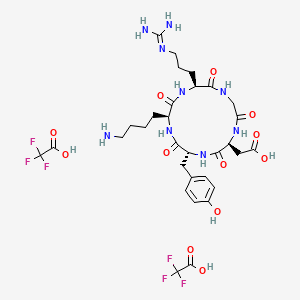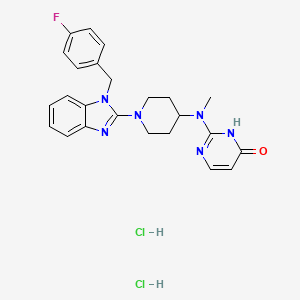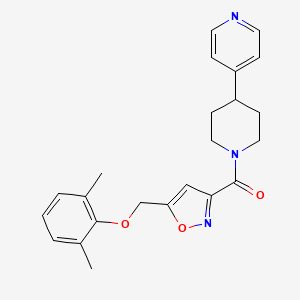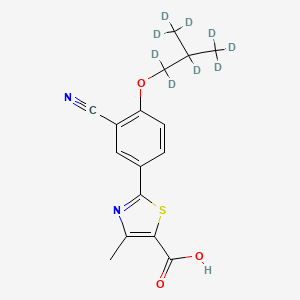
Ciclo(Arg-Gly-Asp-D-Tyr-Lys)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclo(RGDyK) trifluoroacetato es un potente e inhibitor selectivo de la integrina αVβ3, con un valor de IC50 de 20 nM . Este compuesto es un pentapéptido cíclico que contiene la secuencia arginina-glicina-aspartato (RGD), que es conocida por su alta afinidad y selectividad por las integrinas . Las integrinas son receptores transmembrana que facilitan la adhesión célula-matriz extracelular (ECM), y juegan un papel crucial en varios procesos celulares, incluida la migración celular, la proliferación y la supervivencia .
Aplicaciones Científicas De Investigación
Ciclo(RGDyK) trifluoroacetato tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como una herramienta para estudiar las interacciones integrina-ligando y para desarrollar terapias dirigidas a las integrinas . En biología, se emplea para investigar la adhesión celular, la migración y las vías de señalización . En medicina, Ciclo(RGDyK) trifluoroacetato se utiliza en el desarrollo de terapias anticancerígenas, ya que puede inhibir el crecimiento tumoral y la angiogénesis al bloquear la integrina αVβ3 . Además, tiene aplicaciones en sistemas de administración de fármacos, donde se conjuga a nanopartículas o liposomas para dirigirse a células que expresan integrinas .
Mecanismo De Acción
Ciclo(RGDyK) trifluoroacetato ejerce sus efectos uniéndose a la integrina αVβ3 en la superficie celular . Esta unión inhibe la interacción entre la integrina y sus ligandos naturales, como la fibronectina, la vitronectina y la osteopontina . Al bloquear estas interacciones, Ciclo(RGDyK) trifluoroacetato interrumpe las vías de señalización mediadas por integrinas, lo que lleva a la inhibición de la adhesión, la migración y la proliferación celular . El compuesto también induce la apoptosis en células que expresan integrinas, lo que contribuye a sus efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
Cyclic Arg-Gly-Asp-D-Tyr-Lys interacts with a variety of biomolecules, most notably integrin receptors. The tripeptide Arg-Gly-Asp (RGD) in its structure is recognized by these receptors, leading to enhanced uptake of drugs or photosensitizers attached to the peptide . This interaction is key to the role of Cyclic Arg-Gly-Asp-D-Tyr-Lys in targeted photodynamic therapy .
Cellular Effects
Cyclic Arg-Gly-Asp-D-Tyr-Lys has significant effects on various types of cells, particularly cancer cells. For instance, in triple-negative breast cancer (TNBC) cells, the peptide enhances the accumulation of photosensitizers, thereby reducing the risk of phototoxicity and increasing the efficacy of photodynamic therapy .
Molecular Mechanism
At the molecular level, Cyclic Arg-Gly-Asp-D-Tyr-Lys exerts its effects through binding interactions with integrin receptors. This binding triggers internalization of the peptide along with any attached drug or photosensitizer, leading to increased cellular uptake . This mechanism is central to the peptide’s role in targeted drug delivery and photodynamic therapy .
Temporal Effects in Laboratory Settings
The effects of Cyclic Arg-Gly-Asp-D-Tyr-Lys in laboratory settings can change over time. For instance, in studies of TNBC, the peptide was found to cause significant apoptosis of tumor cells
Transport and Distribution
Cyclic Arg-Gly-Asp-D-Tyr-Lys is transported within cells and tissues through its interaction with integrin receptors. This interaction also influences the peptide’s localization and accumulation within cells .
Métodos De Preparación
La síntesis de Ciclo(RGDyK) trifluoroacetato implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos . El proceso comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos . Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege para producir el producto final . La forma de sal trifluoroacetato se obtiene tratando el péptido con ácido trifluoroacético (TFA) durante el paso de escisión .
Análisis De Reacciones Químicas
Ciclo(RGDyK) trifluoroacetato principalmente experimenta reacciones típicas de los péptidos, incluida la hidrólisis y la oxidación . La hidrólisis puede ocurrir en condiciones ácidas o básicas, lo que lleva a la descomposición de los enlaces peptídicos . Las reacciones de oxidación pueden afectar a los residuos de aminoácidos, particularmente a la metionina y la cisteína . Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes . Los principales productos formados a partir de estas reacciones son fragmentos peptídicos más pequeños y aminoácidos oxidados .
Comparación Con Compuestos Similares
Ciclo(RGDyK) trifluoroacetato es único en su alta afinidad y selectividad para la integrina αVβ3 . Los compuestos similares incluyen Ciclo(RGDfK), Ciclo(RGDyC) y Ciclo(RGDyS), que también contienen la secuencia RGD e inhiben las integrinas . Ciclo(RGDyK) trifluoroacetato ha demostrado tener una mayor selectividad para la integrina αVβ3 en comparación con estos otros compuestos . Esta selectividad lo convierte en una valiosa herramienta para estudiar los procesos específicos de la integrina αVβ3 y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUWKKOPQABPG-TVSMIREGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F6N9O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)




![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

